1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one
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Overview
Description
1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that features both benzothiazole and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one typically involves the reaction of 2-aminobenzothiazole with an appropriate carbonyl compound. One common method is the cyclization of 2-aminobenzothiazole with ethylene carbonate under basic conditions to form the desired imidazolidinone ring . Another approach involves the use of 2-aminobenzothiazole and a suitable isocyanate, followed by cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring.
Benzimidazolidin-2-one: Contains a benzimidazole ring instead of the benzothiazole ring.
Imidazo[2,1-b][1,3]benzothiazole: A fused ring system with similar structural features.
Uniqueness
1-(1,3-Benzothiazol-2-yl)imidazolidin-2-one is unique due to the combination of benzothiazole and imidazolidinone moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
62492-26-6 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-11-5-6-13(9)10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,14) |
InChI Key |
OMQWYTQPVKOIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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